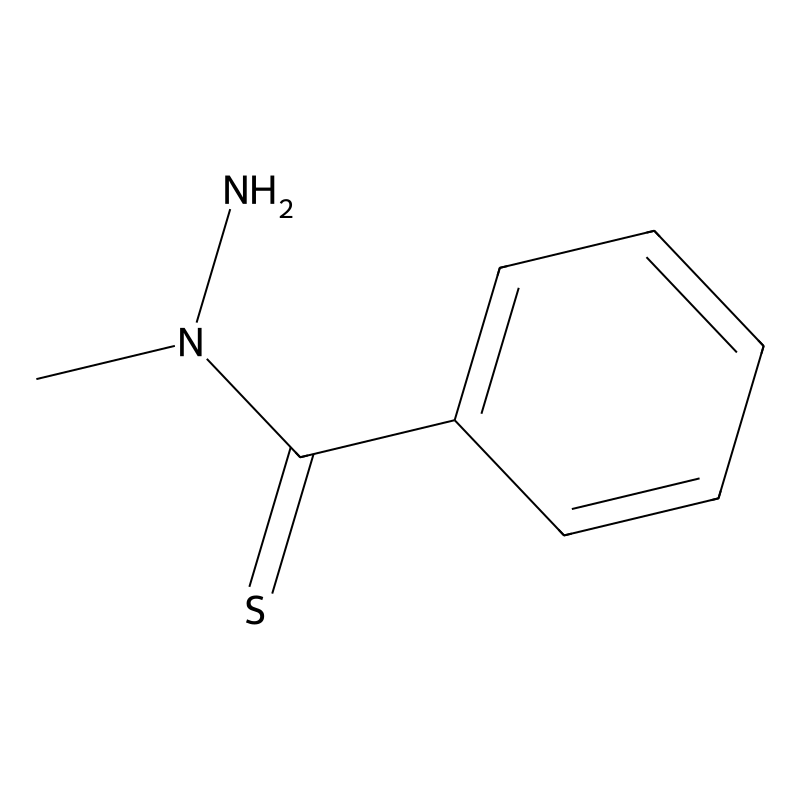

N-methylbenzothiohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-methylbenzothiohydrazide is an organic compound characterized by the presence of a benzothiohydrazide structure, which consists of a benzene ring fused with a thiohydrazide moiety. Its chemical formula is . The compound features a methyl group attached to the nitrogen atom of the hydrazide functional group, contributing to its unique properties and reactivity. N-methylbenzothiohydrazide is typically synthesized for use in various chemical applications, including as a reagent in organic synthesis and in biological studies.

- Condensation Reactions: It can react with aldehydes or ketones to form thiazolidine derivatives through condensation.

- Redox Reactions: The compound may undergo oxidation or reduction processes, particularly in the presence of strong oxidizing agents or reducing agents.

- Substitution Reactions: N-methylbenzothiohydrazide can act as a nucleophile, participating in substitution reactions with electrophiles.

These reactions are essential for understanding its behavior in synthetic chemistry and biological contexts.

N-methylbenzothiohydrazide exhibits notable biological activities. It has been studied for its potential as an antitumor agent, showing cytotoxic effects against various cancer cell lines. Additionally, it has been investigated for its antimicrobial properties, demonstrating effectiveness against certain bacterial strains. The compound's ability to interact with biological systems makes it a subject of interest in medicinal chemistry.

Several methods have been developed for synthesizing N-methylbenzothiohydrazide:

- Direct Methylation: One common approach involves the methylation of benzothiohydrazide using methyl iodide in the presence of a base such as potassium carbonate.

- Hydrazine Derivative Reaction: Another method includes reacting benzothioic acid with hydrazine hydrate followed by methylation.

- Thioamide Route: The synthesis can also be achieved by reacting thioamide derivatives with methylating agents.

These methods allow for the efficient production of N-methylbenzothiohydrazide for research and industrial applications.

N-methylbenzothiohydrazide finds applications across various fields:

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biological Research: The compound is utilized in studies investigating its antitumor and antimicrobial properties.

- Analytical Chemistry: N-methylbenzothiohydrazide can be used as a reagent for detecting certain metal ions through complexation reactions.

Its diverse applications highlight its importance in both synthetic and biological chemistry.

Studies on the interactions of N-methylbenzothiohydrazide with other compounds have revealed insights into its reactivity and potential mechanisms of action:

- Metal Complexation: Interaction studies have shown that N-methylbenzothiohydrazide can form stable complexes with transition metals, which may enhance its biological activity.

- Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, suggesting a pathway for its therapeutic use.

- Cellular Uptake Mechanisms: Investigations into how this compound is taken up by cells have provided valuable information on its bioavailability and efficacy as a drug candidate.

These interaction studies are crucial for understanding the full scope of N-methylbenzothiohydrazide's potential applications.

N-methylbenzothiohydrazide shares structural and functional similarities with several other compounds. Here are some comparable compounds:

| Compound | Structure Type | Notable Properties |

|---|---|---|

| Benzothiazole | Heterocyclic compound | Antimicrobial, antifungal properties |

| Benzoylhydrazine | Hydrazone derivative | Used in organic synthesis |

| Thiosemicarbazone | Thiazole derivative | Anticancer activity |

Uniqueness of N-Methylbenzothiohydrazide

What sets N-methylbenzothiohydrazide apart from these similar compounds is its specific methylation at the nitrogen atom, which enhances its solubility and reactivity compared to non-methylated analogs. This modification allows it to exhibit unique biological activities that are not present in other related compounds.